9alpha-Bromo-16alpha-methylprednisolone
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Overview
Description
9alpha-Bromo-16alpha-methylprednisolone is a synthetic glucocorticoid derivative of prednisolone. It is characterized by the presence of a bromine atom at the 9alpha position and a methyl group at the 16alpha position. This compound is known for its anti-inflammatory properties and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Bromo-16alpha-methylprednisolone typically involves the bromination of 16alpha-methylprednisolone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 9alpha position. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
9alpha-Bromo-16alpha-methylprednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
9alpha-Bromo-16alpha-methylprednisolone is widely used in scientific research due to its anti-inflammatory properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects.
Industry: Applied in the development of new glucocorticoid derivatives with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 9alpha-Bromo-16alpha-methylprednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound without the bromine and methyl modifications.
Dexamethasone: Another synthetic glucocorticoid with a different substitution pattern.
Betamethasone: Similar to dexamethasone but with a different stereochemistry
Uniqueness
9alpha-Bromo-16alpha-methylprednisolone is unique due to its specific substitutions, which confer distinct pharmacological properties. The presence of the bromine atom enhances its anti-inflammatory activity, while the methyl group at the 16alpha position improves its stability and bioavailability .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZYFPXDQDPHGR-CXSFZGCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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